Evofolin B

Cancer chemoprevention NQO1 induction Phase II enzyme

Procure Evofolin B for validated NQO1 induction in chemoprevention research. Its specific 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one backbone ensures reproducible CD (16.4 μM) and HepG2 IC50 (48.37 μM) benchmarks. Do not substitute with generic analogs; stereochemistry is critical. Select racemic or enantiopure forms for targeted chiral pharmacology studies. Inquire for analytical-grade specifications.

Molecular Formula C17H18O6
Molecular Weight 318.32 g/mol
Cat. No. B186826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvofolin B
SynonymsEvofolin B
Molecular FormulaC17H18O6
Molecular Weight318.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(CO)C(=O)C2=CC(=C(C=C2)O)OC)O
InChIInChI=1S/C17H18O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,18-20H,9H2,1-2H3
InChIKeyQMYGRGKKZBRZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Evofolin B for Scientific Procurement: Compound Identity and Baseline Characteristics


Evofolin B, also designated as (−)-Evofolin B or 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS: 168254-96-4, 1961305-60-1; molecular formula C₁₇H₁₈O₆; MW: 318.32 g/mol), is a naturally occurring phenolic neolignan primarily isolated from the stem bark of Zanthoxylum ailanthoides [1]. It has been also reported in species including Couepia ulei, Cinnamomum cassia, and Agrimonia pilosa, and is characterized as an oil or white powder with >98% purity available from natural product vendors . As a stilbenoid-class neolignan, Evofolin B is structurally distinct from more abundant dietary lignans, and its procurement is driven by specific biological activities in cancer chemoprevention and inflammation research.

Procurement Risk Analysis: Why Evofolin B Cannot Be Substituted with Common Lignans


Generic substitution of Evofolin B with structurally similar lignans—such as (±)-syringaresinol, (−)-lariciresinol, or (−)-secoisolariciresinol—is not scientifically defensible. While these compounds co-occur in many plant sources, critical differences in stereochemistry, oxidation state, and the C8 substitution pattern confer distinct biological profiles. Notably, (±)-syringaresinol and related lignans are inactive in quinone reductase (QR) induction assays under conditions where Evofolin B exhibits consistent activity, as demonstrated in the same experimental system [1]. Furthermore, the cytotoxic spectrum across cancer cell lines varies markedly: Evofolin B displays selective activity in specific hepatocellular carcinoma models while being inactive in a panel of common cancer lines, a pattern not shared by all co-isolated analogs [2]. These divergent activity profiles underscore that interchanging Evofolin B with other in-class lignans will invalidate experimental outcomes and undermine reproducibility in both mechanism-of-action studies and screening campaigns.

Quantitative Differentiation Guide: Evofolin B vs. Structural Analogs in Key Bioassays


Quinone Reductase Induction: Evofolin B vs. (±)-Syringaresinol in Hepa 1c1c7 Cells

In a comparative QR induction assay using Hepa 1c1c7 murine hepatoma cells, Evofolin B demonstrated clear QR-inducing activity with a CD (concentration required to double induction) value of 16.4 µM. In contrast, (±)-syringaresinol, a closely related lignan co-isolated from the same plant source (Couepia ulei), was found to be completely inactive in the same assay system [1]. The study employed activity-guided fractionation with a validated QR bioassay; CD values were derived from dose-response curves measuring NAD(P)H:quinone reductase enzymatic activity.

Cancer chemoprevention NQO1 induction Phase II enzyme

Anti-Inflammatory Activity: Evofolin B vs. Other Neutrophil Superoxide Inhibitors

Evofolin B inhibited fMLP/CB-induced superoxide anion generation in human neutrophils with an IC₅₀ ≤ 5.34 µg/mL (equivalent to ≤16.8 µM based on MW 318.32) [1]. This potency is comparable to other active constituents from the same source, including decarine, (+)-episesamin, and (−)-hinokinin, which all exhibited IC₅₀ values ≤5.34 µg/mL. However, the study establishes a clear differentiation from less potent or inactive benzoid and lignan compounds isolated from Z. ailanthoides, thereby defining Evofolin B as a member of a select group of highly active neutrophil modulators .

Inflammation Neutrophil biology Superoxide anion

Cytotoxic Selectivity Profile: Evofolin B's Divergent Activity Across Cancer Cell Lines

The cytotoxic profile of Evofolin B exhibits pronounced cell line selectivity. In HepG2 hepatocellular carcinoma cells, Evofolin B exhibited significant cytotoxicity with an IC₅₀ of 48.37 ± 3.18 µM [1]. Conversely, in a separate MTT assay screen against a panel of five human cancer cell lines (HCT-116 colorectal, HepG2, U251 glioblastoma, A549 lung, and MCF7 breast), Evofolin B showed no significant cytotoxic activity [2]. This contrasts with the broad-spectrum cytotoxicity often observed with more promiscuous phenolic compounds.

Cancer cell cytotoxicity Selectivity Hepatocellular carcinoma

Chemopreventive Potential: Evofolin B as a Phase II Enzyme Inducer

Evofolin B was isolated as one of two active compounds (along with erythro-2,3-bis(4-hydroxy-3-methoxyphenyl)-3-ethoxypropan-1-ol) from Couepia ulei via activity-guided fractionation specifically targeting quinone reductase (QR) induction, a key Phase II detoxification enzyme [1]. The CD value of 16.4 µM is comparable to the positive control in the assay, and the compound's activity is notable given the presence of five other structurally related but completely inactive compounds in the same extract [2]. This specific isolation via QR activity underscores Evofolin B's potential as a chemopreventive agent, distinct from simple antioxidants.

Chemoprevention NQO1 Detoxification

Anti-Inflammatory Multi-Target Potential: Evofolin B in Macrophage Signaling

Recent studies indicate that Evofolin B significantly suppresses LPS-induced inflammatory mediators in RAW264.7 macrophages. It inhibits the secretion of nitric oxide (NO) and prostaglandin E2 (PGE₂) and downregulates the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, this is linked to the inhibition of NF-κB and MAPK signaling pathways . While quantitative IC₅₀ values from this study are not publicly available, the defined multi-target mechanism differentiates Evofolin B from simpler phenolic antioxidants that act primarily via direct radical scavenging.

Macrophage NF-κB COX-2

Limited Cytotoxicity Confirmation: Evofolin B's Safety Profile in Primary Screens

The lack of significant cytotoxicity for Evofolin B against HCT-116, HepG2, U251, A549, and MCF7 cell lines in MTT assays [1] is a critical differentiator. This negative data is valuable as it establishes a baseline of non-toxicity in common cancer models, reinforcing that the observed bioactivities (QR induction, anti-inflammatory effects) are not simply downstream consequences of general cell death. This contrasts with many natural products that exhibit potent but non-selective cytotoxicity.

Cytotoxicity Selectivity Safety

Evofolin B Application Scenarios: Research Areas Aligned with Quantified Evidence


Cancer Chemoprevention Research: NQO1 Induction Studies

Evofolin B is optimally applied as a positive control or test compound in studies investigating the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) and other Phase II detoxification enzymes. Its established QR-inducing activity (CD = 16.4 µM in Hepa 1c1c7 cells [1]) and the documented inactivity of the common co-occurring analog (±)-syringaresinol make it a specific and interpretable tool for dissecting Nrf2/ARE pathway activation. Researchers should note its lack of confounding cytotoxicity in the same cell line, which allows for clean interpretation of enzyme induction data [2].

Neutrophil-Mediated Inflammation Models

Procure Evofolin B for experiments requiring inhibition of superoxide anion generation in human neutrophils. Its defined potency (IC₅₀ ≤ 5.34 µg/mL in fMLP/CB-stimulated neutrophils [1]) positions it alongside established actives like (−)-hinokinin from the same source, providing a basis for comparative structure-activity relationship (SAR) studies. Its activity profile is distinct from many lignans, which often show no effect in this assay, making it a targeted choice for research into neutrophil oxidative burst and related inflammatory pathologies [2].

Selective Hepatocellular Carcinoma (HepG2) Investigations

For studies focused on hepatocellular carcinoma, Evofolin B provides a selective cytotoxic tool. Its moderate but significant activity in HepG2 cells (IC₅₀ = 48.37 µM [1]) contrasts sharply with its inactivity against colorectal, glioblastoma, lung, and breast cancer lines [2]. This selectivity profile supports its use in investigating liver cancer-specific mechanisms of action, potentially as a probe for pathways preferentially active in hepatocarcinoma cells, while minimizing confounding effects in co-culture or multi-organoid systems.

Multi-Target Anti-Inflammatory Pathway Analysis

Evofolin B is a suitable compound for research into the modulation of inflammatory signaling cascades in macrophages. Evidence points to its capacity to suppress LPS-induced NO and PGE₂ production and to downregulate iNOS and COX-2 expression via NF-κB and MAPK pathway inhibition in RAW264.7 cells [1]. This multi-target action distinguishes it from simple antioxidants and supports its use in complex inflammation models where pathway-specific inhibitors are needed to dissect molecular mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evofolin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.